molecular formula C11H20BrNOS B8296011 3-(4-Bromobutyl)-2,2,5,5-tetramethyl-4-thiazolidinone

3-(4-Bromobutyl)-2,2,5,5-tetramethyl-4-thiazolidinone

Cat. No. B8296011
M. Wt: 294.25 g/mol
InChI Key: VFNFOBWMMWTLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobutyl)-2,2,5,5-tetramethyl-4-thiazolidinone is a useful research compound. Its molecular formula is C11H20BrNOS and its molecular weight is 294.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromobutyl)-2,2,5,5-tetramethyl-4-thiazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromobutyl)-2,2,5,5-tetramethyl-4-thiazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Bromobutyl)-2,2,5,5-tetramethyl-4-thiazolidinone

Molecular Formula

C11H20BrNOS

Molecular Weight

294.25 g/mol

IUPAC Name

3-(4-bromobutyl)-2,2,5,5-tetramethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H20BrNOS/c1-10(2)9(14)13(8-6-5-7-12)11(3,4)15-10/h5-8H2,1-4H3

InChI Key

VFNFOBWMMWTLTI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(S1)(C)C)CCCCBr)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a -75° C. solution of 3-(4-bromobutyl)-2,2-dimethyl-4-thiazolidinone (13.18 g), iodomethane (22.83 g) and THF (30 ml) was added a -75° C. solution of lithium bis(trimethylsilyl)amide (0.100 mol) in THF (110 ml) over a period of 12 minutes. The resulting solution was stirred at -75° C. for 25 minutes, removed from the cold bath and acidified with 1N HCl (250 ml). The aqueous mixture was extracted with diethylether (3×125 ml). The combined extracts were washed with brine (150 ml), dried (anhydrous Na2SO4) and concentrated under reduced pressure to give 16.86 g of liquid. Column chromatography of the liquid using silica gel (about 600 g) and elution with 30% ethyl acetate/hexanes afforded 12.50 g of oil.
Quantity
13.18 g
Type
reactant
Reaction Step One
Quantity
22.83 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

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